2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₅H₂₀FNO₄S. It is known for its unique structure, which includes an ethoxy group, a fluorophenyl sulfonyl group, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate by reacting piperidine with an appropriate sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Ethoxy Group Introduction: The ethoxy group is introduced through an alkylation reaction, where the piperidinyl intermediate is reacted with ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the ethoxy-piperidinyl intermediate with ethanone under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethanone: Similar structure but lacks the ethoxy group.
4-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the ethanone moiety.
2-Ethoxy-1-(4-phenylsulfonyl)piperidin-1-yl)ethanone: Similar structure but lacks the fluorine atom.
Uniqueness
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of both the ethoxy group and the fluorophenyl sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOANLJVUJNHJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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